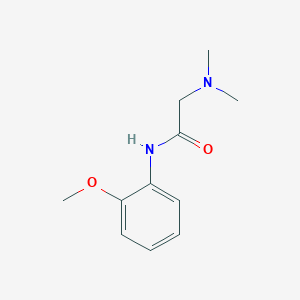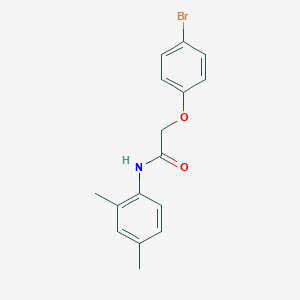![molecular formula C9H10N4O2 B5807499 methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)
methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated. In
科学的研究の応用
Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been used in various scientific research applications. One of the most common applications is as a fluorescent dye for the detection of nucleic acids. This compound has also been used as a probe for the detection of enzymes such as proteases and phosphatases. In addition, methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been used as a substrate for the synthesis of nucleoside analogs.
作用機序
The mechanism of action of methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is not fully understood. However, it is believed that this compound interacts with nucleic acids and enzymes to produce fluorescent signals or other detectable changes.
Biochemical and Physiological Effects:
Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, this compound may interact with nucleic acids and enzymes in ways that could affect their function. Therefore, caution should be exercised when using this compound in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in laboratory experiments is its high sensitivity and selectivity for nucleic acids and enzymes. This compound can be used to detect very low levels of these molecules, making it a valuable tool for research. However, the limitations of using this compound include its potential interactions with nucleic acids and enzymes, which could affect their function and lead to inaccurate results.
将来の方向性
There are several future directions for the study of methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. One area of research could focus on improving the sensitivity and selectivity of this compound for the detection of nucleic acids and enzymes. Another area of research could explore the use of this compound in the development of new nucleoside analogs for the treatment of viral infections and other diseases. Additionally, the potential interactions of this compound with nucleic acids and enzymes could be further investigated to better understand its mechanism of action and potential applications in scientific research.
In conclusion, methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a valuable compound for scientific research with potential applications in the detection of nucleic acids and enzymes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a foundation for further research in this field.
合成法
Methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate.
特性
IUPAC Name |
methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-4-6(2)13-9(10-5)11-7(12-13)8(14)15-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWUASCTKIACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)

![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)

![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)

![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)

![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)
